

Technical Support Center: N-Nitrosodimethylamine (NDMA) Stability Testing in Drug Formulations

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Compound of Interest

Compound Name: *N*-nitrosodimethylamine

Cat. No.: B125725

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in **N-nitrosodimethylamine** (NDMA) stability testing of pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of NDMA contamination in drug formulations?

A1: NDMA contamination in drug products can arise from several sources. The root cause often involves the reaction of secondary or tertiary amines with nitrosating agents.^{[1][2][3]} Key sources include:

- **API Synthesis:** The manufacturing process of the active pharmaceutical ingredient (API) may use reagents or solvents that contain or degrade into amines and nitrosating agents. For example, dimethylformamide (DMF) can degrade into dimethylamine, a precursor to NDMA.^[4]
- **Excipients:** Certain excipients used in the formulation may contain trace amounts of nitrites, which can act as nitrosating agents.^{[1][5]}
- **Degradation:** The drug substance itself may degrade over time to form secondary or tertiary amines, which can then react with nitrosating agents present in the formulation.^{[6][7]}

- **Manufacturing Process:** Conditions during the formulation process, such as high temperatures, can promote the formation of NDMA.[\[8\]](#)
- **Packaging Materials:** While less common now due to better controls, packaging components could potentially be a source of nitrosating agents.[\[1\]](#)[\[9\]](#)

Q2: Which analytical techniques are recommended for NDMA stability testing?

A2: Regulatory agencies like the FDA and EMA recommend highly sensitive and selective analytical methods for the detection and quantification of NDMA.[\[10\]](#)[\[11\]](#) The most commonly employed techniques are:

- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is a widely used method due to its high sensitivity and specificity.[\[11\]](#)[\[12\]](#)
- **Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):** Another robust method, particularly for volatile nitrosamines.[\[13\]](#)[\[14\]](#)
- **Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):** This technique provides very accurate mass measurements, which can help in differentiating NDMA from matrix interferences.[\[10\]](#)
- **Headspace Gas Chromatography-Mass Spectrometry (GC-MS):** This is suitable for analyzing volatile nitrosamines and can minimize matrix effects by introducing only the volatile components of the sample into the instrument.[\[13\]](#)

Q3: What are the current regulatory limits for NDMA in drug products?

A3: Regulatory agencies have established acceptable intake (AI) limits for NDMA to ensure patient safety. The FDA recommends an AI limit of 26.5 ng/day for NDMA and several other small-molecule nitrosamines.[\[15\]](#) For nitrosamine drug substance-related impurities (NDSRIs), the FDA provides three approaches for determining the AI limit, which may be substance-specific.[\[8\]](#) It's crucial to consult the latest guidance from relevant regulatory bodies, such as the FDA and EMA, for the most up-to-date limits and recommendations.[\[8\]](#)[\[11\]](#)[\[16\]](#)

Q4: How should stability studies for NDMA be designed?

A4: NDMA stability studies should be designed to assess the potential for NDMA to form or increase over the shelf-life of the drug product. Key considerations include:

- ICH Guidelines: Follow the principles outlined in the ICH Q1A(R2) guidance for stability testing.[\[16\]](#)
- Storage Conditions: Include long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[\[7\]](#)[\[17\]](#) Accelerated conditions can be a useful predictor of NDMA formation.[\[7\]](#)
- Time Points: Test at appropriate time points throughout the proposed shelf-life.
- Packaging: Use the proposed commercial packaging to assess any potential interactions.
- Risk-Based Approach: The FDA recommends a three-step mitigation strategy: risk assessment, confirmatory testing if a risk is identified, and implementation of control strategies.[\[15\]](#)

Troubleshooting Guide

This guide addresses common issues encountered during NDMA stability testing.

Issue 1: High variability or poor reproducibility in NDMA results.

- Possible Cause: Inhomogeneous sample, inconsistent sample preparation, or instrument variability.
- Troubleshooting Steps:
 - Sample Homogenization: Ensure tablets are thoroughly crushed and powders are well-mixed before weighing.[\[18\]](#)
 - Standardize Sample Preparation: Use a consistent procedure for dissolution, extraction, and filtration. Sonication can aid in complete dissolution.[\[18\]](#) Be cautious with steps involving evaporation, as NDMA is semi-volatile.[\[18\]](#)
 - Internal Standards: Use an isotopically labeled internal standard (e.g., NDMA-d6) to correct for variability in sample preparation and instrument response.

- System Suitability: Perform regular system suitability tests to ensure the analytical system is performing correctly.

Issue 2: NDMA levels increase significantly under accelerated stability conditions but are acceptable under long-term conditions.

- Possible Cause: The drug product is susceptible to NDMA formation at elevated temperatures.[\[7\]](#)[\[17\]](#)
- Troubleshooting Steps:
 - Intermediate Condition Testing: As per ICH Q1A guidance, if a significant change occurs under accelerated conditions, conduct testing at an intermediate condition (e.g., 30°C/65% RH).[\[17\]](#)
 - Investigate Formulation: Identify the source of the amine and nitrosating agent in the formulation. Consider reformulating with alternative excipients that have lower nitrite content.
 - Process Optimization: Evaluate and optimize manufacturing process parameters to minimize conditions that favor NDMA formation.[\[8\]](#)
 - Nitrite Scavengers: Consider the addition of nitrite scavengers, such as ascorbic acid or alpha-tocopherol, to the formulation to inhibit nitrosation.[\[19\]](#)

Issue 3: Suspected false positive NDMA results or matrix interference.

- Possible Cause: Co-elution of NDMA with a matrix component, such as N,N-dimethylformamide (DMF), which can have isobaric interferences (¹⁵N DMF and ¹³C DMF). [\[20\]](#) High concentrations of the API or excipients can also cause ion suppression, leading to inaccurate quantification.[\[18\]](#)[\[20\]](#)
- Troubleshooting Steps:
 - Chromatographic Separation: Optimize the chromatographic method to achieve baseline separation of NDMA from the API and other potential interferences.[\[18\]](#)

- High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS to confirm the identity of NDMA based on its accurate mass. This can help differentiate NDMA from interfering compounds.
- Orthogonal Method: Confirm results with a different, validated analytical method (e.g., GC-MS/MS if the primary method is LC-MS/MS).[\[17\]](#)
- Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

Quantitative Data Summary

Table 1: Commonly Reported Acceptable Intake (AI) Limits for Nitrosamines

Nitrosamine Impurity	Abbreviation	FDA Recommended AI Limit (ng/day)
N-Nitrosodimethylamine	NDMA	26.5
N-Nitrosodiethylamine	NDEA	26.5
N-Nitroso-N-methyl-4-aminobutyric acid	NMBA	26.5
N-Nitrosodiisopropylamine	NDIPA	26.5
N-Nitrosoethylisopropylamine	NIPEA	26.5
N-Nitrosodibutylamine	NDBA	26.5

Data sourced from FDA guidance documents.[\[15\]](#)

Table 2: Example Limits of Detection (LOD) and Quantitation (LOQ) for NDMA Analysis

Analytical Method	Matrix	LOD	LOQ
GC-MS/MS	Drug Substance	< 3 ppb	-
LC-MS/MS	Metformin API	-	0.1 ng/mL
Headspace GC/MS	NMP	-	LOD: 0.05 µg/g, LOQ: 0.15 µg/g

These values are examples and can vary based on the specific instrument, method, and sample matrix.[\[13\]](#)[\[14\]](#)[\[20\]](#)

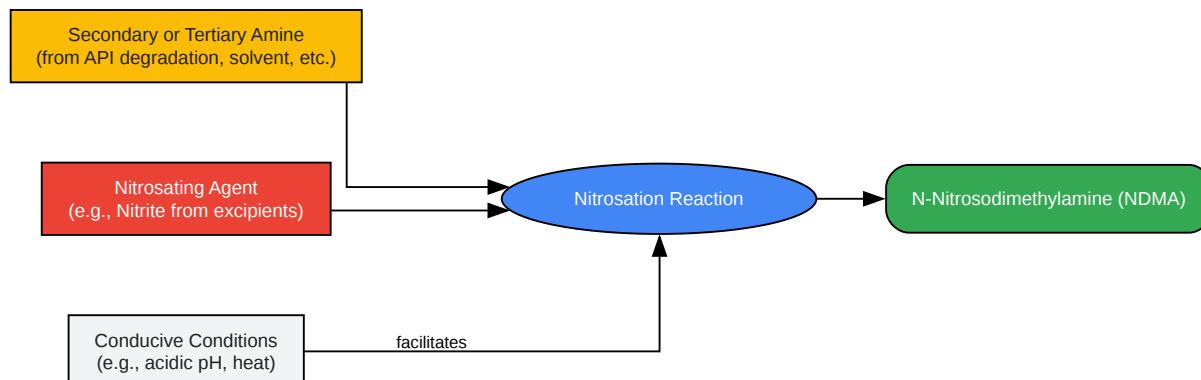
Experimental Protocols

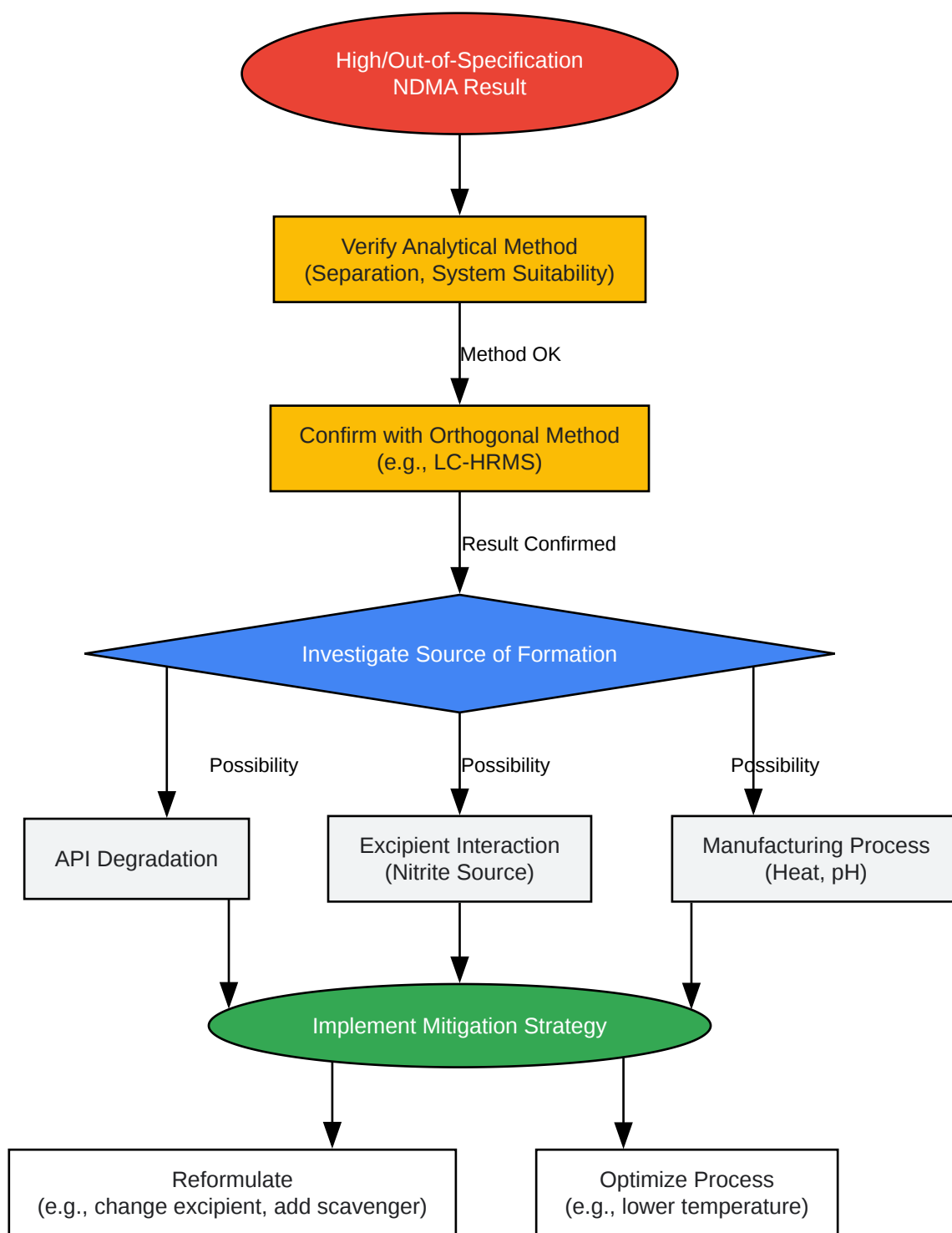
Protocol 1: General LC-MS/MS Method for NDMA Quantification in a Solid Dosage Form

- Sample Preparation:
 - Accurately weigh the equivalent of a single dose of the crushed tablet or capsule contents into a centrifuge tube.
 - Add a suitable solvent (e.g., methanol or a water/methanol mixture) and an internal standard (NDMA-d6).[\[18\]](#) The solvent volume should be sufficient to completely dissolve the drug substance.
 - Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution.[\[18\]](#)
 - Centrifuge the sample at high speed (e.g., 15,000 rpm) for 15 minutes to pelletize excipients.[\[18\]](#)
 - Transfer the supernatant to an HPLC vial for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Column: A suitable reversed-phase column (e.g., C18) capable of retaining the polar NDMA analyte.

- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier (e.g., formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific transitions for both NDMA and the internal standard (NDMA-d6) for confident identification and quantification.
- Quantification:
 - Generate a calibration curve using standards of known NDMA concentrations prepared in a blank matrix if possible.
 - Calculate the concentration of NDMA in the sample based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations





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